Filgotinib

Description

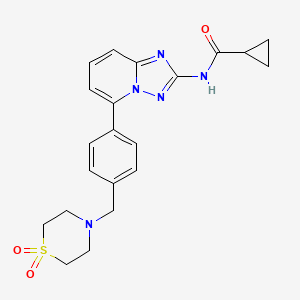

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIJLVEAXPNLDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152935 | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206161-97-8 | |

| Record name | Filgotinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Filgotinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Filgotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14845 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Filgotinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FILGOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Filgotinib's Mechanism of Action in Rheumatoid Arthritis: A Deep Dive into Selective JAK1 Inhibition

For Immediate Release

FOSTER CITY, Calif. & MECHELEN, Belgium – This technical guide provides an in-depth exploration of the mechanism of action of Filgotinib (GLPG0634), a selective Janus kinase 1 (JAK1) inhibitor, for the treatment of rheumatoid arthritis (RA). Developed for researchers, scientists, and drug development professionals, this document details the molecular interactions, cellular effects, and key experimental data that underpin this compound's therapeutic efficacy.

Executive Summary

Rheumatoid arthritis is a chronic autoimmune disease characterized by systemic inflammation, particularly in the synovial joints, leading to progressive joint damage. Pro-inflammatory cytokines play a pivotal role in the pathogenesis of RA, and their signaling is largely mediated through the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[1][2] this compound is an orally bioavailable, potent, and selective inhibitor of JAK1, a key enzyme in this pathway.[3][4] By preferentially targeting JAK1, this compound modulates the signaling of a specific subset of cytokines implicated in RA, thereby reducing inflammation and disease activity. This targeted approach is designed to maximize therapeutic benefit while potentially mitigating side effects associated with broader JAK inhibition.[5][6]

The JAK-STAT Signaling Pathway in Rheumatoid Arthritis

The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the regulation of gene expression.[7][8] In RA, pro-inflammatory cytokines such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ) are present in high concentrations in the synovial fluid and tissue.[1][2] The binding of these cytokines to their cognate receptors on immune and stromal cells triggers the activation of associated JAKs.

The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[9] These kinases associate with cytokine receptors in specific pairs. Upon cytokine binding, the JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins.[7][8] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate the transcription of target genes involved in inflammation, immunity, and cellular proliferation.[7][8]

In the context of RA, the aberrant activation of the JAK-STAT pathway by pro-inflammatory cytokines perpetuates the inflammatory cascade, leading to synovitis, cartilage degradation, and bone erosion.[1] Key cytokine signaling pathways implicated in RA pathogenesis that are dependent on JAK1 include those for IL-6, IFN-γ, IL-2, IL-7, IL-15, and IL-21.[8][9][10]

This compound's Preferential Inhibition of JAK1

This compound is an adenosine triphosphate (ATP)-competitive, reversible inhibitor of the JAK family of enzymes.[3] Biochemical and cellular assays have demonstrated that this compound exhibits preferential inhibition of JAK1 over the other JAK family members. This selectivity is a key feature of its mechanism of action.

Quantitative Data on JAK Inhibition

The inhibitory activity of this compound against the four JAK isoforms has been quantified in various assays. The half-maximal inhibitory concentration (IC50) values demonstrate its preference for JAK1.

| Kinase | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (µM) |

| JAK1 | 10[3] | 0.629[11] |

| JAK2 | 28[3] | 17.5[11] |

| JAK3 | 810[3] | - |

| TYK2 | 116[3] | - |

| Table 1: Inhibitory concentrations of this compound against JAK kinases. |

The data clearly indicate that this compound is most potent against JAK1. In cellular assays, this compound is approximately 30-fold more selective for JAK1 than for JAK2.[11] The main metabolite of this compound also shows selective activity towards JAK1.[11]

Impact on Cytokine Signaling

This compound's preferential inhibition of JAK1 leads to the modulation of signaling pathways dependent on JAK1-containing heterodimers more potently than those dependent on JAK2 homodimers.[11] In vitro studies have confirmed that this compound inhibits JAK1-mediated signaling of IFN-α and IL-6 to a similar extent as other JAK inhibitors, but with less inhibition of JAK2- and JAK3-dependent pathways.[3][5]

Clinical studies in patients with active RA have shown that treatment with this compound leads to a dose-dependent reduction in several disease-associated cytokines and biomarkers. At week 12, significant decreases were observed in markers related to bone biology (MMP1, MMP3, CTX1), immune cell migration (VCAM1, ICAM1, CXCL13, CXCL10), and inflammation (TNFRI, CRP, SAA, IL-6).[12]

| Cytokine/Biomarker | Pathway(s) | Effect of this compound Treatment |

| IL-6 | JAK1/JAK2/TYK2 | Significant reduction[12][13] |

| IFN-α | JAK1/TYK2 | Potent inhibition of pSTAT5[5][10] |

| IFN-γ | JAK1/JAK2 | Reduction in signaling[13] |

| IL-2, IL-7, IL-15 | JAK1/JAK3 | Less inhibition compared to JAK1-dependent pathways[5][10] |

| GM-CSF | JAK2/JAK2 | Least inhibited pathway[5][10] |

| CRP, SAA | Downstream of IL-6 | Significant reduction[12] |

| MMP1, MMP3 | Bone/Cartilage Degradation | Significant reduction[12] |

| CXCL10, CXCL13 | Immune Cell Chemoattractants | Significant reduction[12] |

| Table 2: Effect of this compound on key cytokine signaling pathways and biomarkers in rheumatoid arthritis. |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

In Vitro JAK Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified JAK kinases.

Objective: To determine the IC50 value of this compound for each JAK family member.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

-

Peptide substrate (e.g., IRS-1tide)

-

Adenosine triphosphate (ATP), radio-labeled or with a fluorogenic probe

-

Assay buffer (containing DTT, MgCl2, and other necessary co-factors)

-

This compound at various concentrations

-

96-well plates

-

Plate reader (luminescence, fluorescence, or scintillation counter)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then further dilute in assay buffer to the desired final concentrations.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the specific JAK enzyme, and the peptide substrate.

-

Inhibitor Addition: Add the diluted this compound or vehicle control to the respective wells.

-

Initiation of Reaction: Add ATP to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay like Kinase-Glo®, which measures the remaining ATP.[7]

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[13]

Cell-Based STAT Phosphorylation Assay via Flow Cytometry

This assay measures the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Objective: To assess the functional selectivity of this compound for different JAK-dependent signaling pathways in a cellular context.

Materials:

-

Fresh whole blood or isolated PBMCs from healthy donors or RA patients

-

Recombinant human cytokines (e.g., IL-6, IFN-α, IL-2, GM-CSF)

-

This compound at various concentrations

-

Fixation and permeabilization buffers (e.g., BD Phosflow™ Lyse/Fix Buffer and Perm Buffer III)

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD14) and phosphorylated STATs (pSTAT1, pSTAT3, pSTAT5)

-

Flow cytometer

Procedure:

-

Blood/PBMC Aliquoting: Aliquot whole blood or PBMCs into tubes.

-

Inhibitor Pre-incubation: Add serial dilutions of this compound or vehicle control to the samples and incubate at 37°C for a specified time (e.g., 1 hour).[12]

-

Cytokine Stimulation: Add a specific cytokine to stimulate a particular JAK-STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.[14]

-

Fixation and Lysis: Stop the stimulation by adding a fixation/lysis buffer to fix the cells and lyse red blood cells.

-

Permeabilization: Permeabilize the cells to allow intracellular antibody staining.

-

Antibody Staining: Stain the cells with a cocktail of antibodies against cell surface markers and intracellular pSTATs.

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on specific immune cell populations (e.g., CD4+ T cells, monocytes) and quantify the mean fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage of inhibition at each this compound concentration and determine the IC50 for each cytokine-stimulated pathway.[5][15]

Conclusion

This compound's mechanism of action in rheumatoid arthritis is centered on its preferential inhibition of JAK1. This selectivity allows for the targeted modulation of key pro-inflammatory cytokine signaling pathways that are central to the pathophysiology of RA, such as those mediated by IL-6 and interferons. The quantitative data from biochemical and cellular assays consistently demonstrate a potent and selective inhibition of JAK1 over other JAK family members. This targeted approach translates into a significant reduction of inflammatory biomarkers and clinical signs and symptoms of RA. The detailed experimental protocols provided herein form the basis for the continued investigation and understanding of selective JAK inhibitors in the treatment of immune-mediated inflammatory diseases.

References

- 1. abcam.cn [abcam.cn]

- 2. scitechnol.com [scitechnol.com]

- 3. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 4. Polychromatic flow cytometry in evaluating rheumatic disease patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. precisionformedicine.com [precisionformedicine.com]

- 7. resources.amsbio.com [resources.amsbio.com]

- 8. 2024.sci-hub.box [2024.sci-hub.box]

- 9. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Filgotinib for Inflammatory Bowel Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease (CD), is a group of chronic inflammatory conditions of the gastrointestinal tract driven by a dysregulated immune response.[1] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that mediates the effects of numerous pro-inflammatory cytokines implicated in IBD pathogenesis.[2][3] Filgotinib (formerly GLPG0634) is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor developed for the treatment of several inflammatory diseases.[4][5][6][7] Its preferential inhibition of JAK1 is intended to modulate the inflammatory response with greater specificity, potentially offering an improved safety profile compared to less selective pan-JAK inhibitors.[8][9]

This technical guide provides an in-depth overview of this compound for IBD research, consolidating data on its mechanism of action, pharmacokinetics, clinical efficacy from pivotal trials, and detailed experimental protocols. All quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding for research and development professionals.

Mechanism of Action: Selective JAK1 Inhibition

The JAK family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a crucial role in transducing signals from cytokine receptors to the nucleus via the STAT family of transcription factors.[8][10] In IBD, pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), IL-12, and IL-23 bind to their respective receptors on immune and epithelial cells, leading to the activation of associated JAKs.[8][11] This triggers the phosphorylation and activation of STAT proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation, immune cell differentiation, and proliferation.[1][2]

This compound exhibits a preferential inhibitory action on JAK1.[7][8] By blocking the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of STAT proteins, thereby interrupting the signaling of multiple pro-inflammatory cytokines that are dependent on JAK1.[12][13] This targeted approach dampens the inflammatory cascade central to IBD pathology.[13][14] this compound has a 5-fold higher potency for inhibiting JAK1 compared to JAK2, JAK3, and TYK2.[15]

Pharmacokinetics and Pharmacodynamics

This compound is rapidly absorbed after oral administration and is metabolized by carboxylesterase 2 (CES2) into a primary active metabolite, GS-829845.[15] This metabolite has a similar JAK1 selectivity profile but is approximately 10-fold less potent, though it has a 16- to 20-fold higher systemic exposure than the parent compound.[7][15] Both the parent drug and its metabolite contribute to the overall pharmacodynamic effect.[16][17]

| Parameter | Value / Description | Reference(s) |

| Administration Route | Oral | [9][18] |

| JAK Selectivity | Preferential for JAK1 | [5][7] |

| Time to Peak Plasma | 2–3 hours | [15] |

| Terminal Half-life | ~7 hours (this compound); ~23 hours (GS-829845) | [7][15] |

| Metabolism | Primarily by Carboxylesterase 2 (CES2) to active metabolite GS-829845. Not CYP450-dependent. | [15] |

| Elimination | Predominantly urinary (>80%) | [15][19] |

| Plasma Protein Binding | Low (<60%) | [7][15] |

| Food Effect | Food does not significantly affect pharmacokinetics. | [7] |

| Dose Proportionality | Systemic exposure increases dose-proportionally over the 50-200 mg once-daily range. | [7][17] |

Clinical Efficacy in Ulcerative Colitis (SELECTION Trial)

The efficacy and safety of this compound for moderately to severely active UC were evaluated in the Phase 2b/3 SELECTION trial (NCT02914522). This study consisted of two induction cohorts (biologic-naïve and biologic-experienced patients) and a subsequent 58-week maintenance phase.[20][21]

Induction of Remission (Week 10)

This compound 200 mg was superior to placebo in inducing clinical remission at week 10 in both biologic-naïve and biologic-experienced populations.

| Endpoint (Week 10) | This compound 200 mg | Placebo | P-value | Reference(s) |

| Biologic-Naïve Patients | ||||

| Clinical Remission¹ | 26.1% | 15.3% | p=0.0157 | |

| Mayo Clinic Score (MCS) Remission | 24.5% | 12.4% | p=0.0053 | |

| Endoscopic Remission² | 12.2% | 3.6% | p=0.0047 | [20] |

| Histologic Remission³ | 35.1% | 16.1% | p<0.0001 | [20] |

| Biologic-Experienced Patients | ||||

| Clinical Remission¹ | 11.5% | 4.2% | p=0.0103 | [20] |

| Endoscopic Remission² | 9.0% | 3.7% | p=0.0480 | |

| Histologic Remission³ | 25.9% | 8.5% | p<0.0001 |

¹Clinical remission defined by Mayo Clinic Score (MCS) of ≤2 with no individual subscore >1. ²Endoscopic remission defined by MCS endoscopy subscore of 0 or 1. ³Histologic remission defined by Geboes score <2.0.

Maintenance of Remission (Week 58)

Patients who responded to this compound induction therapy were re-randomized to receive either this compound 200 mg or placebo for the maintenance phase. This compound demonstrated significant efficacy in maintaining remission through week 58.[20]

| Endpoint (Week 58) | This compound 200 mg | Placebo | P-value | Reference(s) |

| Clinical Remission¹ | 37.2% | 11.2% | p<0.0001 | [20] |

| Sustained Clinical Remission | 18.1% | 5.1% | p=0.0024 | [20] |

| Endoscopic Remission² | 15.6% | 6.1% | p<0.025 | [22] |

| Histologic Remission³ | 38.2% | 13.3% | p<0.025 | [22] |

| 6-Month Corticosteroid-Free Remission | 27.2% | 6.4% | p<0.001 |

Clinical Research in Crohn's Disease

FITZROY Trial (Phase 2)

The FITZROY study (NCT02048618) was a Phase 2 trial that provided initial evidence of this compound's efficacy in patients with moderately to severely active Crohn's Disease.[13] At week 10, a significantly greater proportion of patients treated with this compound 200 mg achieved clinical remission compared to placebo.[13][19]

| Endpoint (Week 10) | This compound 200 mg | Placebo | P-value | Reference(s) |

| Clinical Remission (CDAI <150) | 47% | 23% | p=0.0077 | [13][19] |

DIVERSITY1 Trial (Phase 3)

The Phase 3 DIVERSITY1 trial (NCT02914561) evaluated this compound in patients with moderately to severely active CD. The trial did not meet its co-primary endpoints for clinical remission and endoscopic response at week 10 in the induction studies. However, among patients who responded to induction and entered the maintenance phase, this compound 200 mg was superior to placebo at week 58.[23]

| Endpoint | This compound 200 mg | Placebo | P-value | Reference(s) |

| Induction (Week 10) - Study 1 | ||||

| PRO2 Clinical Remission | 32.9% | 25.7% | p=0.096 | [23] |

| Endoscopic Response | 23.9% | 18.1% | p=0.14 | [23] |

| Maintenance (Week 58) | ||||

| PRO2 Clinical Remission | 43.8% | 26.4% | p=0.038 | [23] |

| Endoscopic Response | 30.4% | 9.4% | p=0.0038 | [23] |

Safety and Tolerability Profile

Across clinical trials, this compound has demonstrated a generally consistent safety profile. The integrated safety data from the SELECTION and its long-term extension study (SELECTIONLTE) in UC provide a comprehensive overview.[24]

| Adverse Event Category | This compound 200 mg (EAIR¹) | This compound 100 mg (EAIR¹) | Placebo (EAIR¹) | Reference(s) |

| Any Adverse Event | 122.96 | 167.39 | 166.65 | [24] |

| Serious Adverse Events | 7.94 | 9.62 | 9.00 | [24] |

| Herpes Zoster | ≤1% (Incidence) | N/A | N/A | [25] |

| Venous Thromboembolism | Low and comparable across groups | Low and comparable across groups | Low and comparable across groups | [21] |

| Serious Infections | Low and comparable across groups | Low and comparable across groups | Low and comparable across groups | [21] |

¹EAIR: Exposure-adjusted incidence rates per 100 patient-years of exposure.

Experimental Protocols

Clinical Trial Methodology: SELECTION Trial Workflow

The SELECTION trial followed a robust, randomized, double-blind, placebo-controlled design to assess the efficacy and safety of this compound in UC.

Preclinical Model: Oxazolone-Induced Colitis

This model is frequently used to study treatments for UC as it mimics the Th2-mediated inflammatory response. It allows for the in vivo assessment of a compound's ability to mitigate intestinal inflammation.

Protocol:

-

Sensitization: Mice are sensitized by epicutaneous application of oxazolone to the shaved abdomen.

-

Induction of Colitis: Several days later, colitis is induced by intrarectal administration of a low concentration of oxazolone in an ethanol solution.

-

Treatment: The test compound (e.g., this compound) or vehicle is administered orally, typically starting on the day of colitis induction and continuing daily.

-

Monitoring: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the study period (e.g., 5-7 days), mice are euthanized. The colon is excised to measure length (as a marker of inflammation), and tissue sections are collected for histological scoring of inflammation and damage. Colon tissue can also be processed to measure myeloperoxidase (MPO) activity or cytokine levels (e.g., via qPCR or ELISA).

In Vitro Assay: Whole Blood pSTAT Inhibition

This pharmacodynamic assay is used to confirm the mechanism of action and determine the potency of a JAK inhibitor by measuring its effect on cytokine-induced STAT phosphorylation in a relevant biological matrix.[16]

Protocol:

-

Blood Collection: Collect fresh whole blood from healthy human donors into heparinized tubes.

-

Compound Incubation: Aliquot blood and pre-incubate with various concentrations of this compound or a vehicle control for a specified time (e.g., 1 hour) at 37°C.

-

Cytokine Stimulation: Stimulate the blood samples with a specific cytokine to activate the JAK1 pathway (e.g., IL-6 to induce pSTAT1/3). A non-stimulated control is included.

-

Cell Lysis & Fixation: After a short stimulation period (e.g., 15-30 minutes), lyse the red blood cells and simultaneously fix the leukocytes using a specialized buffer.

-

Permeabilization & Staining: Permeabilize the fixed leukocytes and stain them with a fluorochrome-conjugated antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1-Alexa Fluor 647).

-

Data Acquisition: Analyze the samples using a flow cytometer to measure the median fluorescence intensity (MFI) of pSTAT1 in a specific leukocyte population (e.g., lymphocytes or monocytes).

-

Analysis: Calculate the percent inhibition of pSTAT1 phosphorylation for each this compound concentration relative to the stimulated vehicle control and determine the IC50 value.

Conclusion

This compound, a selective oral JAK1 inhibitor, has demonstrated significant efficacy and a manageable safety profile in the induction and maintenance of remission in patients with moderately to severely active Ulcerative Colitis.[4][22] Its mechanism of action, targeting a key inflammatory pathway, is well-defined, and its pharmacokinetic profile supports once-daily oral dosing. While it did not meet primary induction endpoints in Phase 3 trials for Crohn's Disease, it showed efficacy in the maintenance phase, indicating a complex role in CD pathogenesis that warrants further investigation. The detailed clinical data and experimental protocols provided in this guide offer a comprehensive resource for scientists and researchers engaged in the ongoing development and understanding of targeted therapies for Inflammatory Bowel Disease.

References

- 1. Ulcerative colitis - Wikipedia [en.wikipedia.org]

- 2. JAK-STAT Pathway Regulation of Intestinal Permeability: Pathogenic Roles and Therapeutic Opportunities in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. User's guide to JAK inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rapid and Sustained Symptom Relief in Patients With Ulcerative Colitis Treated With this compound: Data From the Phase 2b/3 SELECTION Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. The role of this compound in ulcerative colitis and Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound: A Clinical Pharmacology Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. io.nihr.ac.uk [io.nihr.ac.uk]

- 10. Differential regulation of JAK/STAT-signaling in patients with ulcerative colitis and Crohn’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of JAK Inhibitors for IBD - Ace Therapeutics [acetherapeutics.com]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. nbinno.com [nbinno.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound for Colitis [crohnsandcolitis.org.uk]

- 19. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. gilead.com [gilead.com]

- 21. gilead.com [gilead.com]

- 22. Positioning this compound in the Treatment Algorithm of Moderate to Severe Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. DIVERSITY1: this compound results in Crohn’s disease leave investigators puzzled - Medical Conferences [conferences.medicom-publishers.com]

- 24. hcplive.com [hcplive.com]

- 25. Critical Appraisal of this compound in the Treatment of Ulcerative Colitis: Current Evidence and Place in Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Filgotinib: A Selective JAK1 Inhibitor for Inflammatory Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Filgotinib (formerly GLPG0634) is an orally bioavailable, selective inhibitor of Janus kinase 1 (JAK1), a critical mediator in the signaling pathways of numerous pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the preclinical data that formed the basis for its clinical development in inflammatory conditions such as rheumatoid arthritis (RA). The document details this compound's mechanism of action, its selectivity profile, in vivo efficacy in established animal models of arthritis, and its pharmacokinetic properties. All quantitative data are presented in structured tables for clarity, and key methodologies are described to allow for a thorough understanding of the preclinical evidence supporting this compound's therapeutic potential.

Mechanism of Action: Selective Inhibition of the JAK1 Signaling Pathway

This compound exerts its anti-inflammatory effects by preferentially inhibiting the JAK1 enzyme. The JAK family of tyrosine kinases, which also includes JAK2, JAK3, and TYK2, are essential for the signal transduction of type I and type II cytokines. These cytokines play a pivotal role in the pathogenesis of autoimmune and inflammatory diseases. Upon cytokine binding to their receptors, JAKs are activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of inflammatory genes. By selectively targeting JAK1, this compound modulates the signaling of a specific subset of pro-inflammatory cytokines, including IL-6 and interferons, which are heavily reliant on JAK1.[1][2]

The following diagram illustrates the central role of JAK1 in cytokine signaling and the point of intervention for this compound.

In Vitro Selectivity Profile

The selectivity of this compound for JAK1 over other JAK family members is a key characteristic that was extensively evaluated in preclinical studies. This selectivity is thought to contribute to its safety profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis.

Biochemical Kinase Assays

Initial characterization in biochemical assays demonstrated this compound's potent inhibition of JAK1. The half-maximal inhibitory concentrations (IC50) against the four JAK isoforms are summarized below.

| Kinase | IC50 (nM) |

| JAK1 | 10 |

| JAK2 | 28 |

| JAK3 | 810 |

| TYK2 | 116 |

| Table 1: this compound IC50 values in biochemical kinase assays.[3][4] |

Cellular and Whole Blood Assays

To assess selectivity in a more physiologically relevant context, cellular and whole blood assays measuring STAT phosphorylation were conducted. These assays confirmed a significant preference for JAK1-dependent signaling pathways over JAK2-dependent pathways. In human whole blood, this compound displayed an approximately 30-fold selectivity for inhibiting JAK1- over JAK2-dependent signaling.[1] The IC50 for JAK1-dependent signaling (IL-6 induced STAT1 phosphorylation) was 629 nM.[1]

This compound is metabolized to an active primary metabolite, GS-829845. This metabolite has a similar JAK1 selectivity profile but is approximately 10-fold less potent than the parent compound in human whole blood assays.[2] However, in humans, the exposure to this metabolite is 16- to 20-fold higher than to this compound, contributing to the overall pharmacodynamic effect.[2]

Preclinical Efficacy in Animal Models

This compound has demonstrated significant efficacy in rodent models of inflammatory arthritis, providing strong proof-of-concept for its therapeutic potential.

Rat Collagen-Induced Arthritis (CIA) Model

The rat CIA model is a widely used and well-characterized model of rheumatoid arthritis. In a therapeutic treatment setting, where this compound was administered after the onset of disease, it produced a dose-dependent reduction in arthritis severity.

| Dose (mg/kg, oral, once daily) | Outcome |

| 1 | Consistently active in reducing disease progression |

| ≥ 3 | Significant protection from bone damage (reduction in Larsen score) |

| Table 2: Efficacy of this compound in the rat collagen-induced arthritis model. |

Oral administration of this compound in these models led to a significant reduction in paw swelling, protection against bone and cartilage degradation, and a decrease in the levels of inflammatory cytokines.[3]

Experimental Protocols

Rat Collagen-Induced Arthritis (CIA) Model Protocol

-

Animals: Female Wistar rats, 7-8 weeks old, are used.[5][6][7]

-

Induction of Arthritis:

-

Bovine or porcine type II collagen is dissolved in 0.05 M acetic acid to a concentration of 2 mg/mL.[5][6]

-

An emulsion is prepared by mixing the collagen solution with an equal volume of Freund's Incomplete Adjuvant (IFA).[6][7]

-

On day 0, rats are injected intradermally at the base of the tail with 0.2 mL of the emulsion (containing 200 µg of collagen).[5][8]

-

A booster injection with the same preparation is given on day 7.[5][7]

-

-

Therapeutic Treatment Protocol:

-

This compound is formulated as a suspension for oral gavage.

-

Dosing commences after the establishment of clinical signs of arthritis (typically around day 11-13).

-

Animals receive once-daily oral doses of this compound (e.g., 1, 3, 10 mg/kg) or vehicle control for a specified duration (e.g., 14 days).

-

-

Efficacy Assessment:

-

Clinical Scoring: Arthritis severity is evaluated regularly using a scoring system based on erythema and swelling of the paws.

-

Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.

-

Histopathology: At the end of the study, ankle joints are collected, fixed, and processed for histological analysis to assess inflammation, pannus formation, and cartilage/bone erosion.

-

Radiography: X-rays of the hind paws can be taken to assess bone and joint integrity.

-

Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., IL-6, TNF-α) and anti-collagen antibodies are measured by ELISA.[3]

-

The following diagram outlines the general workflow for a preclinical efficacy study using the rat CIA model.

References

- 1. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Portico [access.portico.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Induction of arthritis [bio-protocol.org]

- 6. Establishment of RA rat model [bio-protocol.org]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. chondrex.com [chondrex.com]

Filgotinib's Impact on Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor, with a focus on its effects on cytokine signaling pathways. This compound is an orally administered small molecule that has demonstrated efficacy in the treatment of inflammatory diseases such as rheumatoid arthritis.[1][2] Its therapeutic effects are mediated through the modulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade, a critical pathway in the cellular response to a multitude of cytokines.[1]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a principal signaling mechanism for a wide array of cytokines and growth factors involved in immunity, inflammation, and hematopoiesis.[2][3][4] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the cytoplasmic tails of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm. Upon binding, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[1]

Caption: The canonical JAK-STAT signaling pathway.

This compound's Mechanism of Action

This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1] By binding to the ATP-binding site of JAK1, this compound prevents its phosphorylation and subsequent activation, thereby disrupting the downstream signaling cascade.[5] This inhibition is preferential for JAK1 over other members of the JAK family, including JAK2, JAK3, and TYK2.[1][5] This selectivity is thought to contribute to its safety profile by minimizing interference with signaling pathways predominantly mediated by other JAKs.[1]

Caption: this compound's inhibitory action on the JAK1 enzyme.

The inhibition of JAK1 by this compound leads to a reduction in the phosphorylation of STAT proteins, preventing their dimerization and nuclear translocation. This ultimately results in the decreased transcription of genes encoding pro-inflammatory cytokines, chemokines, and other mediators of inflammation.[1]

Quantitative Data on this compound's Activity

The inhibitory potency and selectivity of this compound have been characterized in various assays. The following tables summarize key quantitative data regarding its effects on JAK enzymes and downstream signaling events.

Table 1: Inhibitory Potency of this compound against JAK Kinases

| Kinase | Assay Type | IC50 (nM) | Reference(s) |

| JAK1 | Biochemical Assay | 10 | [5][6] |

| JAK2 | Biochemical Assay | 28 | [5][6] |

| JAK3 | Biochemical Assay | 810 | [5][6] |

| TYK2 | Biochemical Assay | 116 | [5] |

| JAK1 | Human Whole Blood | 629 | [7][8] |

| JAK2 | Human Whole Blood | 17,500 | [8] |

Table 2: Effect of this compound on Cytokine-Induced STAT Phosphorylation

| Cytokine Stimulus | Downstream Signal | Cell Type/Assay System | Effect of this compound | Reference(s) |

| IL-6 | pSTAT1 | Human Whole Blood | Dose-dependent inhibition. | [5] |

| IFN-α | pSTAT5 | Human Whole Blood | Inhibition equivalent to other JAK inhibitors at clinical doses. | [9][10] |

| IFN-γ | pSTAT1 | Human Whole Blood | Less inhibition compared to JAK1-dependent pathways. | [9][10] |

| GM-CSF | pSTAT5 | Human Whole Blood | Significantly less inhibition, demonstrating selectivity for JAK1 over JAK2. | [7] |

| IL-2 | pSTAT5 | Human Whole Blood | Less inhibition compared to JAK1-dependent pathways. | [9][10] |

Table 3: Downstream Effects of this compound on Gene and Protein Expression in Rheumatoid Arthritis Patients

| Biomarker Category | Specific Biomarkers Affected | Direction of Change | Reference(s) |

| Pro-inflammatory Cytokines | IL-6, IFN-γ, IL-1β, TNFα | Decreased | [6][11] |

| Chemokines | CXCL10, CXCL13 | Decreased | [11] |

| Matrix Metalloproteinases | MMP1, MMP3 | Decreased | [11] |

| JAK/STAT Pathway Genes | CISH, SOCS2, SOCS3 | Increased | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the effects of this compound on cytokine signaling pathways.

In Vitro JAK Kinase Inhibition Assay (LanthaScreen™ Kinase Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET)-based method to quantify the inhibitory activity of compounds against purified kinase enzymes.

Principle: A terbium-labeled antibody (donor) binds to a phosphorylated, fluorescein-labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the proximity of the donor and acceptor fluorophores results in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[12]

Materials:

-

Purified recombinant JAK1 enzyme

-

Fluorescein-labeled peptide substrate

-

ATP

-

Terbium-labeled anti-phosphopeptide antibody

-

Assay buffer

-

This compound or other test compounds

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, fluorescein-labeled substrate, and ATP to the assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the reaction mixture at room temperature to allow the kinase reaction to proceed.

-

Stop the reaction by adding EDTA.

-

Add the terbium-labeled antibody.

-

Incubate to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Calculate the emission ratio and determine the IC50 value for this compound.[13]

Caption: Workflow for a LanthaScreen™ in vitro kinase inhibition assay.

Cellular Phospho-STAT Assay (HTRF®)

This homogeneous time-resolved fluorescence (HTRF) assay quantifies the level of phosphorylated STAT proteins in cell lysates.

Principle: The assay employs two antibodies: a europium cryptate-labeled antibody that recognizes total STAT protein and a d2-labeled antibody that specifically binds to the phosphorylated form of the STAT protein. When both antibodies bind to the phosphorylated STAT protein, they are brought into close proximity, resulting in a FRET signal.[2]

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines

-

Cytokines (e.g., IL-6, IFN-α)

-

This compound or other test compounds

-

Cell culture medium

-

Lysis buffer

-

HTRF® phospho-STAT and total STAT antibody pairs

-

384-well low-volume white microplates

Procedure:

-

Plate cells in a 96-well culture plate.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control.

-

Stimulate the cells with a specific cytokine to induce STAT phosphorylation.

-

Lyse the cells by adding the provided lysis buffer.

-

Transfer the cell lysates to a 384-well detection plate.

-

Add the HTRF® antibody pair (europium cryptate- and d2-labeled antibodies) to the lysates.

-

Incubate the plate at room temperature to allow for antibody binding.

-

Read the plate on an HTRF-compatible reader.

-

Calculate the ratio of the two emission signals and normalize the phospho-STAT signal to the total STAT signal.[3][14]

Flow Cytometry Analysis of STAT Phosphorylation

Flow cytometry allows for the measurement of STAT phosphorylation at the single-cell level within heterogeneous cell populations.

Principle: Cells are fixed and permeabilized to allow intracellular staining with a fluorescently labeled antibody specific for the phosphorylated form of a STAT protein. The fluorescence intensity of individual cells is then quantified using a flow cytometer.

Materials:

-

Human whole blood or isolated PBMCs

-

Cytokines (e.g., IL-6, IL-2)

-

This compound or other test compounds

-

Fixation buffer (e.g., paraformaldehyde)

-

Permeabilization buffer (e.g., methanol)

-

Fluorochrome-conjugated anti-phospho-STAT antibodies

-

Fluorochrome-conjugated antibodies for cell surface markers (e.g., CD3, CD4, CD19) to identify specific cell populations

-

FACS buffer

Procedure:

-

Incubate whole blood or PBMCs with this compound or vehicle control.

-

Stimulate the cells with a cytokine for a short period (e.g., 15-30 minutes).

-

Fix the cells with fixation buffer to stop the signaling cascade.

-

Permeabilize the cells with permeabilization buffer.

-

Stain the cells with a cocktail of antibodies against cell surface markers and intracellular phospho-STAT proteins.

-

Wash the cells to remove unbound antibodies.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on specific cell populations and quantifying the median fluorescence intensity of the phospho-STAT signal.[15][16][17]

Caption: Workflow for phospho-flow cytometry analysis.

Conclusion

This compound is a potent and selective inhibitor of JAK1 that effectively modulates cytokine signaling pathways by blocking the JAK-STAT cascade. Its preferential inhibition of JAK1 leads to a reduction in the production of pro-inflammatory mediators, which underlies its therapeutic efficacy in inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical overview for researchers and drug development professionals working to understand and further investigate the intricate effects of this compound on cellular signaling.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. revvity.com [revvity.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Pharmacokinetics and Pharmacokinetic/Pharmacodynamic Modeling of this compound (GLPG0634), a Selective JAK1 Inhibitor, in Support of Phase IIB Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SAT0231 Effects of the jak1-selective inhibitor this compound on gene expression profile in blood of patients with active rheumatoid arthritis | Annals of the Rheumatic Diseases [ard.bmj.com]

- 7. Portico [access.portico.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]

- 10. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 14. youtube.com [youtube.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. academic.oup.com [academic.oup.com]

- 17. uab.edu [uab.edu]

The Role of Filgotinib in Modulating Immune Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Filgotinib is an orally administered, potent, and selective Janus kinase 1 (JAK1) inhibitor that has demonstrated significant efficacy in the treatment of immune-mediated inflammatory diseases, including rheumatoid arthritis and ulcerative colitis. By preferentially targeting JAK1, this compound modulates the signaling of a specific subset of pro-inflammatory cytokines crucial to the pathogenesis of these conditions. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its immunomodulatory effects, and the experimental methodologies used to characterize its activity. Quantitative data from key preclinical and clinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to offer a comprehensive resource for the scientific community.

Introduction to JAK-STAT Signaling and the Rationale for JAK1-Selective Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[1][2] The JAK family comprises four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] These kinases are associated with the intracellular domains of cytokine receptors. Upon cytokine binding, JAKs become activated, leading to the phosphorylation of STAT proteins.[4][5] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes.[1][5]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of various autoimmune and inflammatory diseases.[6] While broad inhibition of JAKs can be an effective therapeutic strategy, the individual JAK enzymes have distinct roles. JAK1 is crucial for the signaling of many pro-inflammatory cytokines, whereas JAK2 is central to hematopoiesis, and JAK3 is key to the adaptive immune system.[3][7] Therefore, selective inhibition of JAK1 offers the potential for targeted immunomodulation while minimizing off-target effects associated with the inhibition of other JAK isoforms, such as cytopenias linked to JAK2 inhibition and increased risk of opportunistic infections associated with JAK3 inhibition.[8][9] this compound was developed as a JAK1-selective inhibitor to achieve this targeted therapeutic effect.[7]

Mechanism of Action of this compound

This compound exerts its therapeutic effects by selectively inhibiting JAK1, thereby disrupting the JAK-STAT signaling pathway.[5] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn reduces the transcription of genes encoding pro-inflammatory cytokines, such as interleukin-6 (IL-6) and interferon-gamma (IFN-γ).[5] This ultimately dampens the inflammatory response that characterizes autoimmune diseases.[5]

The JAK-STAT Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical JAK-STAT signaling pathway and the inhibitory action of this compound.

Caption: this compound inhibits JAK1, blocking cytokine-induced gene transcription.

Quantitative Data on this compound's Activity

The selectivity and potency of this compound have been extensively characterized through in vitro biochemical and cellular assays, as well as in numerous clinical trials.

In Vitro Selectivity and Potency

This compound demonstrates a preferential inhibition of JAK1 over other JAK family members. This selectivity is more pronounced in cellular assays compared to biochemical assays, highlighting the importance of evaluating inhibitor activity in a more physiologically relevant context.

| Target | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cellular Assay (Human Whole Blood) |

| JAK1 | 10 | 629 |

| JAK2 | 28 | 17,500 |

| JAK3 | 810 | >10,000 |

| TYK2 | 116 | - |

| Data sourced from Selleck Chemicals and Modern Rheumatology.[8][10] |

The main metabolite of this compound, GS-829845, also exhibits selective activity towards JAK1, although it is less potent than the parent compound.[10][11] However, its higher systemic exposure contributes significantly to the overall pharmacodynamic effect.[11]

Clinical Efficacy in Rheumatoid Arthritis (RA)

This compound has shown significant efficacy in patients with moderately to severely active RA in large-scale Phase 2 (DARWIN) and Phase 3 (FINCH) clinical trials.

Table 2: Efficacy of this compound in RA at Week 12 (FINCH 2 Trial)

| Outcome | This compound 200 mg + csDMARDs (n=147) | This compound 100 mg + csDMARDs (n=153) | Placebo + csDMARDs (n=148) |

|---|---|---|---|

| ACR20 Response | 66.0% | 57.5% | 31.1% |

| ACR50 Response | 42.9% | 32.7% | 14.2% |

| ACR70 Response | 21.8% | 15.7% | 7.4% |

Data from the FINCH 2 Randomized Clinical Trial.[12]

Table 3: Efficacy of this compound in RA at Week 24 (FINCH 3 Trial - MTX-naïve patients)

| Outcome | This compound 200 mg + MTX (n=417) | This compound 100 mg + MTX (n=207) | MTX Monotherapy (n=418) |

|---|---|---|---|

| ACR20 Response | 81% | 80% | 71% |

| DAS28(CRP) <2.6 | 54% | 43% | 29% |

Data from the FINCH 3 Randomized Controlled Trial.[13][14]

Clinical Efficacy in Ulcerative Colitis (UC)

The efficacy of this compound has also been established in patients with moderately to severely active ulcerative colitis in the SELECTION trial.

Table 4: Efficacy of this compound in UC at Week 10 (SELECTION Induction Study A - Biologic-naïve)

| Outcome | This compound 200 mg (n=246) | Placebo (n=237) |

|---|---|---|

| Clinical Remission | 26.1% | 15.3% |

Data from the SELECTION trial as reported by Peyrin-Biroulet et al.[15]

Table 5: Efficacy of this compound in UC at Week 58 (SELECTION Maintenance Study)

| Outcome | This compound 200 mg (n=178) | Placebo (n=177) |

|---|---|---|

| Clinical Remission | 37.2% | 11.2% |

Data from the SELECTION trial as reported by Peyrin-Biroulet et al.[15]

Modulation of Immune Responses

This compound's inhibition of JAK1 leads to a broad downstream modulation of the immune system, affecting various cell types and signaling molecules.

Effects on Cytokine and Biomarker Levels

Treatment with this compound results in a significant reduction in a wide array of pro-inflammatory cytokines and biomarkers associated with RA and UC pathogenesis.[3][4] This includes cytokines involved in the differentiation and activity of T helper (Th) cell subsets, such as Th1 and Th17, as well as markers of inflammation, matrix degradation, and angiogenesis.[3][4]

Table 6: Key Cytokines and Biomarkers Modulated by this compound

| Category | Biomarkers Reduced by this compound |

|---|---|

| Pro-inflammatory Cytokines | IL-1β, IL-6, TNFα |

| Th1-related Cytokines | IFN-γ, IL-2, IL-12 |

| Th17-related Cytokines | IL-17A, IL-21, IL-23 |

| Matrix Degradation | MMP-1, MMP-3 |

| Leukocyte Adhesion/Trafficking | VCAM-1, ICAM-1, CXCL10 |

| Angiogenesis | VEGF |

| B-cell Chemoattractant | CXCL13 |

Data compiled from studies by Taylor et al. and Kavanaugh et al.[3][4][6]

Effects on Circulating Immune Cells

In clinical studies, this compound treatment did not lead to significant modulation of T and natural killer (NK) lymphoid subsets.[4] A slight increase in B cell numbers has been observed after 12 weeks of treatment.[4] The lack of significant effects on CD8+ and NK cell counts supports the in vivo selectivity of this compound for JAK1 over JAK3, which is crucial for the signaling of common gamma-chain cytokines that regulate these cell populations.[7]

Experimental Protocols

The characterization of this compound's immunomodulatory effects relies on a variety of in vitro and ex vivo assays. Below are detailed methodologies for key experiments.

Determination of JAK Inhibitor IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological function.

Caption: Workflow for determining the IC50 of this compound in a biochemical assay.

Methodology:

-

Reagent Preparation: Prepare a reaction buffer containing the specific JAK enzyme (JAK1, JAK2, JAK3, or TYK2), a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

-

Inhibitor Addition: Add serial dilutions of this compound to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Incubate the reaction mixtures at a controlled temperature (typically 37°C) for a specified time to allow the kinase reaction to proceed.

-

Activity Measurement: Stop the reaction and measure the remaining kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate, often through luminescence-based assays.

-

Data Analysis: Plot the percentage of inhibition of kinase activity against the logarithm of the this compound concentration to generate a dose-response curve.

-

IC50 Calculation: Use non-linear regression analysis to fit the dose-response curve and determine the concentration of this compound that produces 50% inhibition (the IC50 value).[9]

Phospho-STAT (pSTAT) Flow Cytometry Assay

This assay measures the phosphorylation of STAT proteins in specific immune cell subsets in whole blood following cytokine stimulation, providing a functional readout of JAK-STAT pathway inhibition.

Caption: Experimental workflow for the phospho-STAT flow cytometry assay.

Methodology:

-

Blood Collection and Preparation: Collect whole blood into tubes containing an anticoagulant (e.g., heparin).

-

Inhibitor Pre-incubation: Aliquot the blood and pre-incubate with various concentrations of this compound or a vehicle control for a defined period (e.g., 1 hour) at 37°C.[12]

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to assess JAK1/JAK2 signaling, or IL-2 to assess JAK1/JAK3 signaling) to stimulate the cells for a short period (typically 15 minutes) at 37°C.[12][16]

-

Fixation: Stop the stimulation by adding a fixative agent (e.g., paraformaldehyde) to preserve the phosphorylation state of the proteins.

-

Permeabilization: Permeabilize the cells using a detergent (e.g., methanol) to allow antibodies to access intracellular targets.

-

Antibody Staining: Incubate the cells with a cocktail of fluorochrome-conjugated antibodies. This includes an antibody specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT1, anti-pSTAT3) and antibodies against cell surface markers (e.g., CD3, CD4, CD19) to identify specific immune cell populations.

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the specific cell populations of interest (e.g., CD4+ T cells, B cells) and quantify the median fluorescence intensity (MFI) of the pSTAT signal to determine the level of inhibition by this compound.[12]

In Vitro T-cell Differentiation Assay

This assay assesses the effect of this compound on the differentiation of naïve CD4+ T cells into different effector lineages (e.g., Th1, Th2, Th17).

Methodology:

-

Isolation of Naïve CD4+ T-cells: Isolate naïve CD4+ T-cells from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

T-cell Activation: Culture the naïve T-cells in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T-cell activation.

-

Differentiation Conditions: Culture the activated T-cells in the presence of specific cytokine cocktails to drive differentiation towards a particular lineage (e.g., IL-12 and anti-IL-4 for Th1; IL-6, TGF-β, anti-IFN-γ, and anti-IL-4 for Th17).[17]

-

Inhibitor Treatment: Add this compound or a vehicle control to the cultures at the time of activation and differentiation.

-

Analysis of Differentiation: After several days of culture (typically 4-5 days), assess T-cell differentiation by intracellular cytokine staining for lineage-specific transcription factors (e.g., T-bet for Th1, RORγt for Th17) or signature cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) using flow cytometry.

Conclusion

This compound is a highly selective JAK1 inhibitor that effectively modulates the immune response by targeting a key signaling node in the pathogenesis of inflammatory diseases. Its preferential inhibition of JAK1-dependent cytokine pathways has been demonstrated through robust preclinical and clinical data, leading to significant improvements in clinical outcomes for patients with rheumatoid arthritis and ulcerative colitis. The differentiated safety profile of this compound, attributed to its selectivity, underscores the importance of targeted immunomodulation. This technical guide provides a comprehensive overview of the data and methodologies that form the basis of our understanding of this compound's role in modulating immune responses, serving as a valuable resource for ongoing research and development in the field of immunology and targeted therapies.

References

- 1. Long Term Extension Study to Assess the Safety and Efficacy of this compound in Adults With Rheumatoid Arthritis [ctv.veeva.com]

- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a JAK1 Inhibitor, Modulates Disease-Related Biomarkers in Rheumatoid Arthritis: Results from Two Randomized, Controlled Phase 2b Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound versus placebo or adalimumab in patients with rheumatoid arthritis and inadequate response to methotrexate: a phase III randomised clinical trial | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. researchgate.net [researchgate.net]

- 7. rmdopen.bmj.com [rmdopen.bmj.com]

- 8. ard.bmj.com [ard.bmj.com]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. academic.oup.com [academic.oup.com]

- 11. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ard.bmj.com [ard.bmj.com]

- 14. This compound in combination with methotrexate or as monotherapy versus methotrexate monotherapy in patients with active rheumatoid arthritis and limited or no prior exposure to methotrexate: the phase 3, randomised controlled FINCH 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mediators of this compound Treatment Effects in Ulcerative Colitis: Exploring Circulating Biomarkers in the Phase 2b/3 SELECTION Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. creative-diagnostics.com [creative-diagnostics.com]

Unveiling the Molecular Landscape of Filgotinib: A Technical Guide Beyond JAK1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (Jyseleca®) is an oral, second-generation small molecule inhibitor that has demonstrated significant efficacy in the treatment of immune-mediated inflammatory diseases, most notably rheumatoid arthritis.[1] Its therapeutic effect is primarily attributed to its potent and selective inhibition of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[2] this compound acts as an adenosine triphosphate (ATP)-competitive and reversible inhibitor of the JAK family of enzymes.[3][4] Unlike first-generation pan-JAK inhibitors, this compound's selectivity for JAK1 is thought to confer a more favorable safety profile by minimizing the inhibition of other JAK isoforms that are crucial for hematopoiesis and immune surveillance.[4] This technical guide provides an in-depth exploration of the molecular targets of this compound, with a primary focus on its activity beyond its principal target, JAK1, by examining its selectivity within the JAK family and its influence on associated signaling pathways.

Molecular Target Profile of this compound

While highly selective for JAK1, a comprehensive understanding of this compound's molecular interactions requires an examination of its activity against the entire JAK family, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[3] Publicly available, comprehensive kinome-wide screening data for this compound against a broad panel of unrelated kinases is limited, underscoring that its primary and most well-characterized activity is within the JAK family.

I. The Janus Kinase (JAK) Family

This compound's defining characteristic is its preferential inhibition of JAK1. Biochemical assays have quantified its inhibitory potency against each member of the JAK family, revealing a distinct selectivity profile. This selectivity is critical, as different JAK enzymes pair to transduce signals for different sets of cytokines.

Data Presentation: Biochemical Inhibitory Activity of this compound

The half-maximal inhibitory concentrations (IC₅₀) from in vitro biochemical assays highlight this compound's selectivity.

| Target Kinase | This compound IC₅₀ (nM) | Reference(s) |

| JAK1 | 10 | [3] |

| JAK2 | 28 | [3] |

| JAK3 | 810 | [3] |

| TYK2 | 116 | [3] |

These data demonstrate that this compound is approximately 3-fold more selective for JAK1 over JAK2, 81-fold more selective over JAK3, and 11.6-fold more selective over TYK2 in enzymatic assays.

II. Active Metabolite of this compound (GS-829845)

Following oral administration, this compound is rapidly metabolized by carboxylesterase 2 to form its primary active metabolite, GS-829845.[2] This metabolite also exhibits a preferential affinity for JAK1, though with approximately 10-fold lower potency than the parent compound.[2] However, the systemic exposure to GS-829845 is 16- to 20-fold higher than that of this compound, meaning it significantly contributes to the overall pharmacodynamic effect.[2]

III. Cellular Signaling Pathways

The functional consequence of this compound's JAK1 selectivity is observed in its differential inhibition of cytokine signaling pathways. These pathways are activated by specific cytokine-receptor interactions, which then bring together specific pairs of JAK enzymes for signal transduction.

-

JAK1-Dependent Pathways: this compound potently inhibits signaling from cytokines that rely on JAK1, such as Interleukin-6 (IL-6), which signals through a JAK1/JAK2 heterodimer, and Type I interferons (IFNα), which signal via a JAK1/TYK2 pair.[3][5] Inhibition of these pathways blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT3, which are key drivers of inflammation.[6]

-

Pathways Less Sensitive to this compound: Due to its lower potency against JAK2 and JAK3, this compound has a reduced impact on signaling pathways that are predominantly dependent on these kinases.

-

JAK2 Homodimers: Signaling for hematopoietic growth factors like erythropoietin (EPO) and granulocyte-macrophage colony-stimulating factor (GM-CSF) occurs through JAK2 homodimers. This compound's weaker inhibition of JAK2 is thought to underlie its minimal impact on erythropoiesis compared to less selective JAK inhibitors.[7][8]

-

JAK1/JAK3 Heterodimers: Cytokines that use the common gamma chain (γc) receptor, such as IL-2, IL-4, IL-15, and IL-21, signal through a JAK1/JAK3 heterodimer. These cytokines are crucial for the development, proliferation, and function of lymphocytes, including Natural Killer (NK) cells.[7] The high selectivity of this compound for JAK1 over JAK3 results in less potent inhibition of these pathways, which may explain the observed sparing of NK cell counts in clinical studies.[8]

-

Below is a diagram illustrating the canonical JAK-STAT signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Clinical Pharmacology Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in Rheumatoid Arthritis: A Profile of Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by this compound, upadacitinib, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Evaluation of Potential Mechanisms Underlying the Safety Observations of this compound in Clinical Studies in RA - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide to Understanding the Primary Metabolite of Filgotinib in Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Filgotinib (formerly GLPG0634) is an oral, selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathway of numerous pro-inflammatory cytokines.[1] It is under investigation for the treatment of inflammatory conditions such as rheumatoid arthritis and Crohn's disease. A critical aspect of understanding the pharmacology of this compound is the role of its primary and major active metabolite, GS-829845. This technical guide provides a comprehensive overview of GS-829845, including its pharmacokinetic and pharmacodynamic properties, detailed experimental protocols for its analysis, and its mechanism of action within the JAK-STAT signaling pathway.

The Primary Metabolite: GS-829845

Following oral administration, this compound is rapidly and extensively metabolized by carboxylesterase 2 (CES2) to its primary active metabolite, GS-829845.[1] While carboxylesterase 1 (CES1) can contribute to this biotransformation to a lesser extent, CES2 is the principal enzyme involved. GS-829845 is the only major circulating metabolite identified.[2]

GS-829845 shares a similar JAK1 selectivity profile with its parent compound but exhibits approximately 10-fold lower potency.[1][2] However, the systemic exposure to GS-829845 is significantly higher, around 16 to 20 times greater than that of this compound, and it has a longer half-life.[1] This high exposure and sustained presence mean that GS-829845 contributes significantly to the overall pharmacodynamic effect of this compound.[3]

Quantitative Data Summary

The following tables summarize the key quantitative pharmacokinetic and pharmacodynamic parameters of this compound and its primary metabolite, GS-829845.

Table 1: Pharmacokinetic Properties of this compound and GS-829845

| Parameter | This compound | GS-829845 | Reference(s) |

| Half-life (t½) | ~7 hours | ~19 hours | [2] |

| Time to Cmax (Tmax) | 2-3 hours | 5 hours | [2] |

| Protein Binding | 55-59% | 39-44% | [2] |

| Primary Metabolizing Enzyme | Carboxylesterase 2 (CES2) | - | [1] |

| Primary Route of Elimination | Metabolism to GS-829845 | Renal | [1] |

Table 2: Comparative Potency and Selectivity

| Parameter | This compound | GS-829845 | Reference(s) |

| JAK1 Selectivity | Preferential | Preferential | [1][2] |

| Relative Potency (vs. This compound) | 1x | ~0.1x | [1][2] |

| Systemic Exposure (AUC ratio vs. This compound) | 1x | 16-20x | [1] |

Experimental Protocols

Quantification of this compound and GS-829845 in Plasma by LC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound and GS-829845 in human plasma.[4][5][6]

3.1.1. Sample Preparation

-

To 50 µL of human plasma, add a suitable internal standard.

-

Perform protein precipitation by adding methanol.

-

Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

3.1.2. Liquid Chromatography

-

Column: A C18 reverse-phase column (e.g., Shim-pack Scepter C18-120).[4][5]

-

Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.[4][5]

3.1.3. Mass Spectrometry

-

Ionization Mode: Positive electrospray ionization (ESI+).[4][5]

-

MS/MS Transitions:

-

Validation: The method should be validated for linearity, accuracy, precision, recovery, and matrix effects over the desired concentration range (e.g., 2.5–50 ng/mL for this compound and 250–5000 ng/mL for GS-829845).[4][5]

Whole Blood Assay for JAK1 Inhibition (STAT1 Phosphorylation)

This protocol outlines a whole blood assay to assess the pharmacodynamic activity of this compound and GS-829845 by measuring the inhibition of IL-6-induced STAT1 phosphorylation.[8][9][10]

3.2.1. Blood Collection and Incubation

-

Collect whole blood from subjects into sodium heparin tubes.

-

Aliquot 100 µL of whole blood into polystyrene tubes.

-

For in vitro experiments, pre-incubate the blood with varying concentrations of this compound, GS-829845, or a vehicle control for 1 hour at 37°C.[9] For ex vivo analysis from dosed subjects, proceed directly to stimulation.

3.2.2. Cytokine Stimulation

-

Stimulate the blood samples with a final concentration of 100 ng/mL of recombinant human IL-6 for 15-20 minutes at 37°C.[9][11] Include unstimulated control samples.

3.2.3. Cell Lysis, Fixation, and Permeabilization

-

Lyse erythrocytes and fix leukocytes using a commercial lysis/fixation buffer (e.g., BD Lyse/Fix Buffer) for 10 minutes at room temperature.[11]

-

Centrifuge the cells and wash with a suitable buffer.

-

Permeabilize the cells using a permeabilization buffer (e.g., BD Perm Buffer III) for 30 minutes on ice.[10]

3.2.4. Antibody Staining and Flow Cytometry

-

Wash the permeabilized cells.

-

Stain the cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4) and intracellular phosphorylated STAT1 (pSTAT1).[10]

-

Acquire the samples on a flow cytometer and analyze the pSTAT1 levels in the specified immune cell populations.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Pharmacokinetic and Pharmacodynamic Analysis